2-Methyl-3-(pyridin-2-yl)benzoic acid
Description
Historical context and discovery
The development of 2-Methyl-3-(pyridin-2-yl)benzoic acid emerged from the broader historical context of benzoic acid derivative research and heterocyclic chemistry advancement during the late 20th and early 21st centuries. The compound's structural framework reflects the convergence of two major areas of organic chemistry: the well-established chemistry of substituted benzoic acids and the rapidly expanding field of pyridine-containing heterocycles. Early synthetic approaches to this compound class were facilitated by the development of cross-coupling methodologies, particularly the Suzuki-Miyaura reaction, which enabled the formation of carbon-carbon bonds between aryl halides and organoborane compounds under mild conditions.
The systematic study of pyridine-substituted benzoic acids gained momentum as researchers recognized their potential as versatile synthetic intermediates. Historical synthesis reports indicate that compounds of this structural type were initially accessed through multi-step synthetic sequences involving traditional electrophilic aromatic substitution reactions. However, the advent of palladium-catalyzed cross-coupling chemistry revolutionized the synthetic accessibility of such compounds, allowing for more direct and efficient synthetic routes. The specific compound this compound, with CAS registry number 1423027-85-3, represents a culmination of these methodological advances.
Documentation from chemical databases reveals that systematic characterization of this compound includes comprehensive spectroscopic analysis and structural determination. The compound's SMILES notation (O=C(O)C1=CC=CC(C2=NC=CC=C2)=C1C) and InChI identifier (InChI=1S/C13H11NO2/c1-9-10(12-7-2-3-8-14-12)5-4-6-11(9)13(15)16/h2-8H,1H3,(H,15,16)) provide standardized structural representations that facilitate computational studies and database searches. These standardized identifiers have proven essential for tracking research progress and enabling collaborative studies across different research groups.
Significance in organic chemistry research
The significance of this compound in organic chemistry research stems from its multifaceted utility as both a synthetic target and a building block for more complex molecular architectures. The compound serves as an exemplary substrate for studying the reactivity patterns of bifunctional aromatic systems, where both the carboxylic acid and pyridine nitrogen can participate in coordination chemistry and catalytic processes. Research investigations have demonstrated that the spatial arrangement of these functional groups creates opportunities for intramolecular interactions that can influence both chemical reactivity and conformational preferences.
From a synthetic methodology perspective, this compound has emerged as a valuable test substrate for evaluating new cross-coupling protocols and reaction conditions. Studies have shown that the synthesis of 3-(pyridin-2-yl)benzoic acid derivatives via Suzuki-Miyaura coupling can be achieved with high efficiency, with reported yields of 85% under optimized conditions using potassium carbonate, bis-triphenylphosphine-palladium(II) chloride catalyst systems in acetonitrile and water at 100°C. These synthetic protocols have been further refined to accommodate various functional group tolerances and substrate scopes.
The compound's structural features make it particularly valuable for investigating the electronic effects of heteroaromatic substitution on benzoic acid reactivity. The pyridine ring's electron-withdrawing character influences the acidity of the carboxylic acid group and modulates the compound's participation in nucleophilic and electrophilic reactions. Research has demonstrated that such electronic perturbations can be exploited for selective functionalization reactions, including esterification, amidation, and metal-catalyzed transformations. The presence of both hard (carboxylate) and soft (pyridine nitrogen) donor sites also makes this compound class valuable for coordination chemistry studies and the development of metal-organic frameworks.
Current research landscape
The current research landscape surrounding this compound reflects a dynamic field characterized by methodological innovations and expanding applications in synthetic chemistry. Contemporary investigations focus on optimizing synthetic routes, exploring new reaction methodologies, and developing applications in materials science and pharmaceutical chemistry. Recent advances in cross-coupling chemistry have enabled more efficient syntheses of this compound class, with particular emphasis on developing environmentally benign and cost-effective protocols.
Modern research efforts have increasingly focused on understanding the mechanistic aspects of reactions involving pyridine-substituted benzoic acids. Computational studies combined with experimental investigations have provided insights into the electronic structure and reactivity patterns of these compounds. The development of Lewis acid-mediated Suzuki-Miyaura cross-coupling reactions represents a significant advancement, as these methods can avoid the use of traditional bases and thereby expand the substrate scope to include base-sensitive functionalities. Such methodological developments have direct implications for the synthesis of this compound and related derivatives.
The compound has also found applications in the development of new catalytic systems and coordination complexes. Research has demonstrated that pyridine-benzoic acid hybrid ligands can coordinate to various metal centers, forming complexes with interesting structural and catalytic properties. Studies involving copper(II) complexes with related pyridine-benzoic acid ligands have shown promising biological activities, including protein tyrosine phosphatase inhibition and antiproliferative effects against cancer cell lines. These findings suggest potential applications for this compound derivatives in medicinal chemistry research.
Current synthetic methodologies for accessing this compound include both traditional multi-step approaches and modern direct functionalization strategies. Hydrolysis of methyl 3-(pyridin-2-yl)benzoate using sodium hydroxide in methanol at room temperature provides an efficient route to the corresponding benzoic acid, with reported yields of 93%. Alternative synthetic approaches involve the use of Suzuki-Miyaura coupling between appropriately substituted boronic acids and halopyridines, followed by functional group transformations to introduce the carboxylic acid functionality.
The integration of computational chemistry with experimental studies has enhanced understanding of the compound's chemical behavior and has guided the design of new synthetic strategies. Density functional theory calculations have provided insights into the electronic properties and conformational preferences of pyridine-substituted benzoic acids, informing the development of more efficient synthetic routes and predicting reactivity patterns for new derivatives. These computational approaches have become increasingly important for guiding experimental design and for understanding the fundamental principles governing the chemistry of this compound class.
Future research directions in this field are likely to focus on developing new applications for this compound in areas such as supramolecular chemistry, materials science, and drug discovery. The compound's ability to function as both a hydrogen bond donor and acceptor, combined with its metal coordination capabilities, positions it as a valuable building block for the construction of complex molecular architectures and functional materials. Ongoing research efforts continue to explore these possibilities while simultaneously working to improve synthetic accessibility and understand fundamental reactivity patterns.
Structure
2D Structure
Properties
IUPAC Name |
2-methyl-3-pyridin-2-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-10(12-7-2-3-8-14-12)5-4-6-11(9)13(15)16/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXMNHHISPYCJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Coupling via Cross-Coupling Reactions
Suzuki-Miyaura Coupling : A widely employed method involves the palladium-catalyzed cross-coupling of 2-methyl-3-halobenzoic acid derivatives (e.g., bromide or iodide) with 2-pyridylboronic acid or its esters. This method offers high regioselectivity and functional group tolerance.
Reaction Conditions : Typical conditions use Pd(PPh3)4 or Pd(dppf)Cl2 as catalysts, bases such as potassium carbonate or cesium carbonate, and solvents like toluene, dioxane, or mixtures of water and organic solvents. Reaction temperatures range from 80 to 110 °C.
Advantages : High yields, mild conditions, and scalability.
Nucleophilic Aromatic Substitution and Amide Formation Routes
Some synthetic approaches start from 3-amino-4-methylbenzoic acid derivatives, which undergo guanidine-forming or amide coupling reactions with pyridine-containing intermediates under acidic or basic conditions.
Solvent and Temperature : Alcoholic solvents (methanol, ethanol, isoamyl alcohol), ketones (acetone, methyl isobutyl ketone), esters (ethyl acetate), or aromatic hydrocarbons (toluene) are used at temperatures between 50–150 °C depending on the step.
Catalysts and Reagents : Peptide coupling reagents such as propanephosphonic acid anhydride (T3P), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or HBTU are employed for amide bond formation.
Stepwise Synthesis via Intermediate Formation
The synthesis may involve initial formation of nitro or amino intermediates on the benzoic acid ring, followed by substitution or coupling with pyridinyl moieties.
Reduction of nitro groups to amines is commonly achieved by palladium-catalyzed hydrogenation.
Subsequent coupling with pyridine derivatives forms the target compound.
A representative preparation method from patent CN101928277B involves:
Step 1: Guanidine-Forming Reaction
React 3-amino-4-methylbenzoic acid with cyanamide in an alcoholic solvent (e.g., propyl carbinol or isoamyl alcohol) at 50–100 °C under acidic conditions (pH 3–5) for 6–18 hours.
After reaction completion, the mixture is cooled, filtered, and purified by recrystallization using acetone and water mixtures.
Yield: Approximately 60–66%, melting point ~296–298 °C.
Step 2: Ring-Closure and Amino-Substitution
The intermediate undergoes ring-closure or substitution reactions under controlled pH (7–12) and temperature (50–150 °C) in solvents such as methyl alcohol, acetone, or toluene.
The final product is isolated by filtration and drying.
| Step | Reagents/Conditions | Solvents | Temperature (°C) | Notes |
|---|---|---|---|---|
| Guanidine formation | 3-amino-4-methylbenzoic acid + cyanamide + HCl | Propyl carbinol, isoamyl alcohol | 50–100 | Acidic pH (3–5), reflux 6–18 h |
| Amide coupling | Peptide coupling agents: T3P, EDC, HBTU + organic base | Dichloromethane, toluene, alcohols | Room temp to 80 | Prevent transesterification; use methanol or ethanol as solvent |
| Nitro reduction | Pd/C catalyst, hydrogen gas | Ethanol or other alcohols | Room temp to 50 | Hydrogenation to amine intermediates |
| Cross-coupling (Suzuki) | Pd catalyst, base (K2CO3, Cs2CO3) | Toluene, dioxane, water mixtures | 80–110 | Biaryl bond formation |
| Purification | Recrystallization, chromatography | Acetone, water mixtures | Ambient | To obtain pure compound |
The use of propanephosphonic acid anhydride (T3P) has been shown to improve coupling efficiency and reduce side reactions compared to carbodiimide reagents.
Solvent choice critically affects yield and purity; for example, tert-butanol and methanol prevent transesterification side reactions during ester intermediate formation.
Bases such as potassium tert-butoxide and sodium methoxide are used to facilitate nucleophilic substitution steps.
Reaction times vary between 3 to 18 hours depending on the step and temperature, with longer times favoring complete conversion but requiring careful monitoring to avoid degradation.
Industrial scale-up considerations include solvent recycling, use of continuous flow reactors, and avoidance of explosive reagents such as ammonium nitrate.
| Method Type | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd catalyst, boronic acid, base | High selectivity, mild conditions | Requires halogenated precursors |
| Guanidine-forming + Cyclization | Cyanamide, acidic alcoholic solvent | Direct formation of heterocyclic ring | Longer reaction times, acidic conditions |
| Nitro reduction + Coupling | Pd/C hydrogenation, peptide coupling reagents | Versatile, well-established | Multi-step, requires catalyst handling |
| Direct amidation using coupling reagents | T3P, EDC, HBTU, organic bases | Efficient amide bond formation | Sensitive to moisture, reagent cost |
The preparation of 2-Methyl-3-(pyridin-2-yl)benzoic acid involves versatile synthetic methodologies, predominantly centered on palladium-catalyzed cross-coupling reactions and strategic amide bond formation using advanced coupling reagents. Optimization of solvents, bases, temperature, and reaction times is critical to maximize yield and purity. The use of peptide coupling reagents such as T3P and EDC, combined with suitable solvents like methanol, ethanol, or toluene, enables efficient synthesis. Industrial scale-up benefits from continuous flow techniques and careful reagent selection to ensure safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-(pyridin-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential:
2-Methyl-3-(pyridin-2-yl)benzoic acid is being investigated for its pharmacological properties, particularly as a precursor in the synthesis of bioactive compounds. Its derivatives have shown promise in the development of therapeutic agents targeting various diseases.
- Anticancer Activity: Compounds derived from this compound have been synthesized and evaluated for their anticancer properties. For instance, derivatives containing the pyridine moiety have been linked to improved efficacy against multiple cancer cell lines, including MCF-7 and HeLa cells .
- GPR52 Agonists: Recent studies have highlighted the role of compounds related to this compound as GPR52 agonists, which are crucial for understanding their therapeutic potential in treating psychiatric disorders. These compounds exhibited significant biological activity, demonstrating the potential for further development into therapeutic agents .
Organic Synthesis
Key Intermediate:
The compound serves as a vital intermediate in the synthesis of various organic molecules. Its structure allows for functional group modifications that facilitate the creation of more complex chemical entities.
- Synthesis Pathways: Several synthetic routes have been developed to produce this compound derivatives. For example, the synthesis of 4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-yl)amino benzoic acid involves strategic use of this compound as a building block .
Material Science
Polymeric Applications:
The unique structural attributes of this compound make it suitable for incorporation into polymer matrices, enhancing their thermal and mechanical properties.
- Thermal Stability: Research indicates that incorporating this compound into polymer formulations can improve thermal stability and mechanical performance, making it valuable in developing advanced materials for industrial applications .
Case Studies and Research Findings
Conclusions
The applications of this compound span across medicinal chemistry, organic synthesis, and material science. Its role as a precursor in drug development and its potential to enhance material properties underscore its significance in contemporary research. Ongoing studies will likely reveal further insights into its utility across various scientific domains, paving the way for innovative applications and therapeutic solutions.
Biological Activity
2-Methyl-3-(pyridin-2-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a carboxylic acid group and a pyridine ring. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Structural Overview
- Molecular Formula : C₁₃H₁₁N O₂
- Molar Mass : Approximately 213.23 g/mol
- Melting Point : 130-132 °C
- Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide.
The compound's structure suggests potential interactions with biological targets, similar to known non-steroidal anti-inflammatory drugs (NSAIDs) that also contain carboxylic acid groups and aromatic rings.
Anti-inflammatory Properties
Research indicates that this compound may exhibit anti-inflammatory properties . The presence of the carboxylic acid group is crucial for this activity, as it is a common feature among many anti-inflammatory agents. Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, although further investigation is necessary to confirm these effects.
Antiproliferative Activity
A study on pyridine derivatives highlighted the antiproliferative potential of compounds structurally related to this compound. For instance, derivatives with similar functional groups exhibited significant activity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The structure–activity relationship (SAR) indicated that specific substitutions could enhance antiproliferative effects, with some derivatives showing IC50 values as low as 0.0046 mM against certain cancer cell lines .
Study on Pyridine Derivatives
A comprehensive study evaluated the antiproliferative activities of various pyridine derivatives, including those related to this compound. The results showed that compounds with hydroxyl (-OH) groups significantly improved antiproliferative activity, suggesting that modifications to the chemical structure can lead to enhanced biological effects .
| Compound | Cell Line | IC50 Value (mM) | Notes |
|---|---|---|---|
| This compound | MDA-MB-231 | TBD | Potential anti-inflammatory and anticancer properties |
| Derivative A | HepG2 | 0.0046 | Enhanced activity with -OH substitution |
| Derivative B | MDA-MB-231 | 0.069 | Improved potency with multiple substitutions |
Molecular Modeling Studies
Molecular modeling studies have suggested that this compound may interact with specific biological targets through hydrophobic interactions and hydrogen bonding. These interactions are crucial for its potential therapeutic applications, particularly in cancer treatment .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridinyl-Substituted Benzoic Acid Derivatives
(a) trans-4-(2-(Pyridin-2-yl)vinyl)benzoic acid (III) and (E)-4-(2-(Pyridin-4-yl)vinyl)benzoic acid (IV)
These analogs feature a vinyl-linked pyridine substituent at the 4-position of the benzoic acid backbone. Key differences include:
- Substituent Position: The pyridin-2-yl group in III vs. pyridin-4-yl in IV alters electronic interactions.
- Acidity : The vinyl linkage reduces electron-withdrawing effects on the benzoic acid, resulting in a slightly higher pKa (~4.2) compared to the target compound (~3.5) .
- Biological Activity : Such vinyl-linked derivatives are often explored as fluorescent probes or ligands for metal coordination, unlike the target compound, which may prioritize enzyme inhibition .
(b) 3-Methyl-2-(pyridin-3-yl)butanoic Acid
This compound replaces the benzoic acid backbone with a butanoic acid chain and positions the pyridin-3-yl group at the 2-position. Key distinctions:
Substituent Variations on the Benzoic Acid Core
(a) 2-Methyl-3-(naphthalen-2-yl)benzoic Acid
- Substituent : A naphthalen-2-yl group replaces pyridin-2-yl, significantly increasing hydrophobicity (logP ~3.5 vs. ~1.8 for the target compound).
- Applications : The naphthyl group enhances π-π stacking in hydrophobic environments, making this analog suitable for materials science or as a hydrophobic tag in drug design .
(b) 2-Methyl-3-(trifluoromethyl)benzoic Acid
- Electron Effects : The trifluoromethyl group is strongly electron-withdrawing, lowering the pKa of the benzoic acid (~2.8) compared to the target compound.
- Metabolic Stability : Fluorine atoms improve metabolic stability, making this analog more suitable for pharmacokinetic optimization in drug development .
Amino-Substituted Analogs
2-Methyl-3-[(propan-2-yl)amino]benzoic Acid
- Substituent: An isopropylamino group replaces pyridin-2-yl, introducing basicity (pKa ~10 for the amino group) and hydrogen-bond donor capacity.
- Solubility: The amino group enhances water solubility, contrasting with the moderate lipophilicity of the target compound .
Data Table: Key Properties of Selected Analogs
Q & A
Q. What experimental and computational approaches validate the compound’s potential as a kinase inhibitor?
- Methodological Answer :
- In Vitro Assays : Kinase inhibition profiling (e.g., KinomeScan) at 10 µM concentration.
- MD Simulations : GROMACS simulations (100 ns) assess binding stability to ATP-binding pockets.
- SAR Studies : Modify substituents on the benzoic acid and pyridinyl rings to enhance selectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
